12-Hydroxyisodrimenin
Description
12-Hydroxyisodrimenin is a drimane-type sesquiterpenoid characterized by a complex fused-ring structure. Its molecular formula is C₁₅H₂₂O₃, with a molecular weight of 250.34 g/mol and a CAS registry number of 218780-16-6 . Structurally, it features a hydroxyl group at the C-12 position, distinguishing it from other drimane derivatives. Commercial preparations often report a purity of ≥90%–98%, with storage recommendations at 2–8°C to maintain stability .
Properties
CAS No. |
218780-16-6 |
|---|---|
Molecular Formula |
C15H22O3 |
Appearance |
Powder |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Hydroxyisodrimenin can be synthesized through various methods, including the transformation of natural products, enzymatic resolution, cationic polyolefin cyclizations, radical cyclizations, and cycloaddition reactions . The specific reaction conditions depend on the chosen synthetic route. For example, enzymatic resolution involves the use of specific enzymes to achieve chiral separation, while cationic polyolefin cyclizations require the use of strong acids as catalysts .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as the herbs of Polygonum flaccidum Meissn . The compound is then purified using various chromatographic techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxyisodrimenin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
12-Hydroxyisodrimenin has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its cytotoxic activity and potential as an antifeedant and insecticidal agent.
Medicine: Investigated for its potential anti-inflammatory, antiallergic, and antinociceptive properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 12-Hydroxyisodrimenin involves its interaction with various molecular targets and pathways. It is known to exhibit cytotoxic activity by inducing apoptosis in cancer cells . The compound also acts as an antifeedant by interfering with the taste and neurotransmission pathways in insects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Drimane sesquiterpenoids share a core bicyclic framework but differ in functional group substitutions, which critically influence their biological activities and physicochemical properties. Below is a detailed comparison of 12-Hydroxyisodrimenin with key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Drimanes
Key Structural and Functional Differences
Functional Group Substitutions :
- This compound is distinguished by its hydroxyl group at C-12, which enhances its polarity and solubility in polar solvents like DMSO .
- 7-Ketoisodrimenin contains a ketone at C-7, increasing its electrophilicity and reactivity in redox reactions .
- Ugandensolide features acetyloxy groups at C-15, contributing to its lipophilicity and membrane permeability .
Biological Activity :
- The C-12 hydroxyl group in this compound is associated with moderate antifungal activity against Candida albicans (MIC: 82 µg/mL) and anti-inflammatory effects via NF-κB inhibition .
- 7-Ketoisodrimenin shows stronger cytotoxicity (IC₅₀: 39 µM in HeLa cells) due to its ketone group, which facilitates interactions with cellular nucleophiles .
- Ugandensolide exhibits potent antimalarial activity (IC₅₀: 0.8 µM against Plasmodium falciparum), attributed to its acetyloxy substituents enhancing target binding .
Physicochemical Properties :
- Solubility : this compound is sparingly soluble in water but highly soluble in DMSO (>10 mg/mL) . In contrast, Ugandensolide’s lipophilicity limits its aqueous solubility but improves bioavailability in lipid-rich environments .
- Stability : this compound degrades at temperatures >40°C, whereas 7-Ketoisodrimenin is more thermally stable due to its conjugated ketone .
Biological Activity
12-Hydroxyisodrimenin is a drimane-type sesquiterpene that has garnered interest due to its diverse biological activities. This compound, derived from natural sources such as certain fungi and sponges, exhibits various pharmacological properties, including antimicrobial, cytotoxic, and neurotrophic effects. The following sections will detail the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its drimane skeleton, which is common among sesquiterpenes. Its molecular formula is , with a molecular weight of approximately 250.34 g/mol. The compound's structure includes a hydroxyl group at the 12th carbon position, which is crucial for its biological activity.
Antimicrobial Activity
Research has shown that drimane derivatives, including this compound, possess antimicrobial properties. A study isolated various drimane-type compounds from Dentipellis fragilis, revealing that some exhibited weak activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Mucor hiemalis . The minimal inhibitory concentrations (MICs) for these activities were reported to be around 66.7 μg/mL.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 10-Methoxycarbonyl-10-norisodrimenin | 66.7 | Staphylococcus aureus |
| 10-Methoxycarbonyl-10-norisodrimenin | 66.7 | Mucor hiemalis |
Cytotoxicity
The cytotoxic potential of this compound has also been evaluated in various cell lines. In particular, its effects on human endocervical adenocarcinoma cells (KB3.1) were assessed, showing a half-maximal inhibitory concentration (IC50) of approximately 21.2 μM . This indicates moderate cytotoxicity, suggesting potential applications in cancer therapy.
Neurotrophic Activity
Neurotrophic effects of this compound have been highlighted in studies examining neurite outgrowth in PC-12 cells, a model for neuronal differentiation. When combined with nerve growth factor (NGF), the compound promoted significant neurite outgrowth compared to control groups . Additionally, real-time quantitative reverse transcription polymerase chain reaction (RT-qPCR) assays demonstrated that treatment with this compound increased the expression levels of neurotrophic factors such as NGF and brain-derived neurotrophic factor (BDNF) in astrocytoma cells .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of drimane compounds, including this compound:
- Neuroprotective Effects : In a study focusing on neuroprotective agents, it was found that compounds similar to this compound could enhance neuronal survival and promote regeneration after injury .
- Antimicrobial Efficacy : A comparative analysis of drimane derivatives revealed that those with structural similarities to this compound exhibited varying degrees of antimicrobial activity against clinically relevant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
